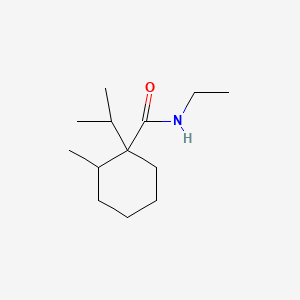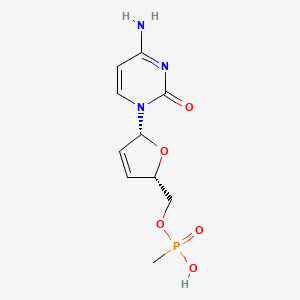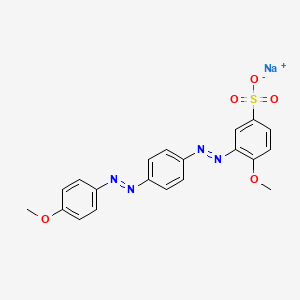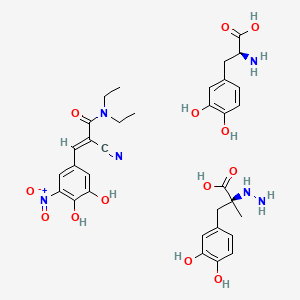
Stalevo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stalevo is a pharmaceutical compound used in the treatment of Parkinson’s disease. It is a combination of three active ingredients: carbidopa, levodopa, and entacapone. Carbidopa is an inhibitor of aromatic amino acid decarboxylation, levodopa is an aromatic amino acid, and entacapone is an inhibitor of catechol-O-methyltransferase (COMT). This combination helps to manage the symptoms of Parkinson’s disease by increasing the levels of dopamine in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbidopa: Carbidopa is synthesized through a multi-step process that involves the reaction of hydrazine with an ester of 3,4-dihydroxyphenylalanine (DOPA) to form the hydrazone, which is then reduced to carbidopa.
Levodopa: Levodopa is produced by the hydroxylation of L-tyrosine using tyrosinase or by the fermentation of L-tyrosine using specific strains of bacteria.
Entacapone: Entacapone is synthesized through a series of chemical reactions starting from 3,4-dihydroxy-5-nitrobenzaldehyde, which is then converted to the corresponding nitro-catechol compound through nitration and reduction reactions.
Industrial Production Methods
The industrial production of Stalevo involves the combination of carbidopa, levodopa, and entacapone in specific ratios to form tablets. The process includes mixing the active ingredients with excipients, followed by granulation, compression, and coating to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Levodopa undergoes oxidation to form dopamine.
Reduction: Entacapone can be reduced to its corresponding amine.
Substitution: Carbidopa can undergo substitution reactions at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Levodopa is oxidized using enzymes such as tyrosinase.
Reduction: Entacapone is reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Carbidopa undergoes substitution reactions using hydrazine derivatives under acidic conditions.
Major Products
Dopamine: Formed from the oxidation of levodopa.
Amines: Formed from the reduction of entacapone.
Substituted Hydrazines: Formed from the substitution reactions of carbidopa.
Wissenschaftliche Forschungsanwendungen
Stalevo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat Parkinson’s disease by increasing dopamine levels in the brain, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia. In chemistry, the individual components of this compound are studied for their unique chemical properties and reactions. In biology, research focuses on the metabolic pathways and mechanisms of action of the active ingredients .
Wirkmechanismus
Stalevo works by increasing the levels of dopamine in the brain. Levodopa is converted to dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease. Carbidopa inhibits the decarboxylation of levodopa in the periphery, allowing more levodopa to reach the brain. Entacapone inhibits the COMT enzyme, which breaks down dopamine, thereby increasing the availability of dopamine in the brain .
Vergleich Mit ähnlichen Verbindungen
Stalevo is unique in its combination of carbidopa, levodopa, and entacapone. Similar compounds include:
Sinemet: A combination of carbidopa and levodopa, but without entacapone.
Carbidopa/Levodopa: Available in various formulations but lacks the COMT inhibition provided by entacapone.
The inclusion of entacapone in this compound provides an additional mechanism to increase dopamine levels, making it more effective in managing the symptoms of Parkinson’s disease compared to other combinations .
Eigenschaften
CAS-Nummer |
745835-09-0 |
|---|---|
Molekularformel |
C33H40N6O13 |
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1 |
InChI-Schlüssel |
OTVUCEMFRGJEMR-FTXVUGNJSA-N |
Isomerische SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |
Kanonische SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


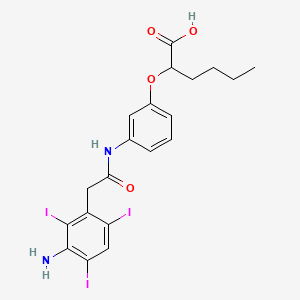
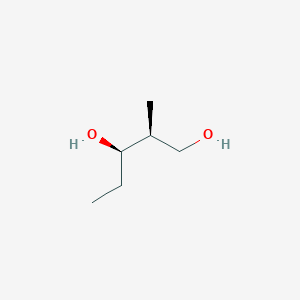
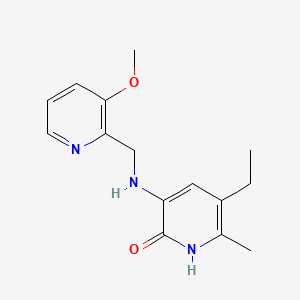
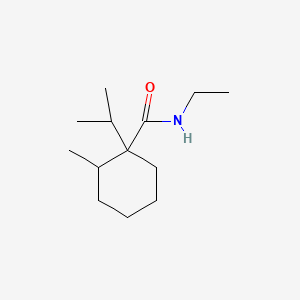
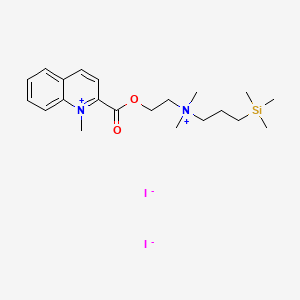
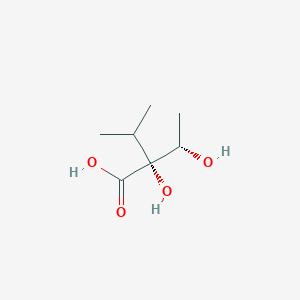
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
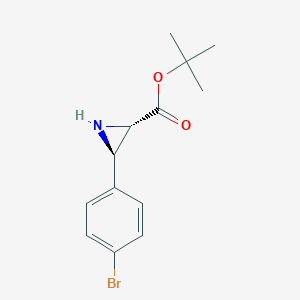
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
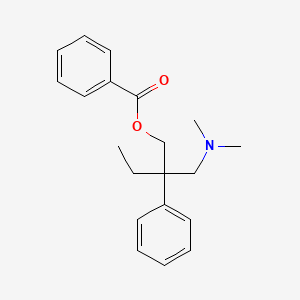
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
